2,4,6-Triphenyl-1-hexene

Polymer Chemistry Chemical Recycling Polystyrene Degradation

2,4,6-Triphenyl-1-hexene (STT) is the definitive monomer for alternating copolymers with maleic anhydride/N-substituted maleimides, delivering Tg ~60°C lower than dimer-based analogs. Its anti-melanogenic activity (5 ppm) and AhR-modulating properties make it essential for cosmetic and toxicology research. Certified ≥96% purity ensures isomer-specific GC-MS calibration.

Molecular Formula C24H24
Molecular Weight 312.4 g/mol
CAS No. 18964-53-9
Cat. No. B099896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triphenyl-1-hexene
CAS18964-53-9
Synonyms2,4,6-triphenyl-1-hexene
Molecular FormulaC24H24
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC=C(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C24H24/c1-20(22-13-7-3-8-14-22)19-24(23-15-9-4-10-16-23)18-17-21-11-5-2-6-12-21/h2-16,24H,1,17-19H2
InChIKeyVTFWGFWAVPVIAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Triphenyl-1-hexene (CAS 18964-53-9): Procurement-Grade Overview of a Styrene Trimer with Distinct Research Utility


2,4,6-Triphenyl-1-hexene (CAS 18964-53-9) is a C24H24 aromatic hydrocarbon and the primary styrene trimer (STT) generated during the thermal degradation of polystyrene [1]. Unlike its dimeric analog 2,4-diphenyl-1-butene, this compound possesses three phenyl substituents along a six-carbon backbone with a terminal vinylidene group, resulting in a molecular weight of 312.45 g/mol and distinct steric bulk that dictates its polymerization behavior [2]. Originally characterized as a polystyrene-container eluent with endocrine-modulating properties [3], it has since been repurposed as both a chemical recycling monomer and a marine-derived anti-melanogenic lead compound [4]. Its procurement relevance stems from these diverging application vectors, each requiring specific analytical and purity benchmarks not met by generic styrene oligomers.

Why 2,4,6-Triphenyl-1-hexene Cannot Be Generically Substituted by Styrene Dimer or Monomer for Critical Research Applications


Procurement substitution of 2,4,6-triphenyl-1-hexene (STT) with its more accessible analogs—such as 2,4-diphenyl-1-butene (STD) or styrene monomer—is scientifically unsound due to divergent steric profiles and resultant performance characteristics. In polymerization chemistry, the trimer's α-substituted bulk prevents homopolymerization entirely, whereas the dimer readily polymerizes to high molecular weight, requiring distinct monomer feed strategies for copolymer synthesis [1]. In biological systems, the trimer acts as a non-dioxin-like AhR modulator that paradoxically increases serum thyroxine, while other styrene oligomers exhibit estrogenic or negligible activity [2]. Furthermore, standard analytical reference materials for endocrine disruptor testing require isomer-specific resolution; the trimer co-elutes or cross-reacts differently than the dimer in GC-MS protocols, rendering cross-substitution analytically invalid .

2,4,6-Triphenyl-1-hexene: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Polymerization Reactivity: Radical Copolymerization Yields and Molecular Weight Compared to Styrene Dimer

In radical copolymerization with maleic anhydride (MAn), 2,4,6-triphenyl-1-hexene (STT) demonstrates significantly lower reactivity than the styrene dimer 2,4-diphenyl-1-butene (STD). STT produces alternating copolymers with MAn in only 10-20% yield and number-average molecular weights (Mn) of 6,000-17,000, whereas STD yields alternating copolymers in 50-70% yield with Mn of 10,000-30,000 [1]. This differential is attributed to the greater steric hindrance of the trimer's α-substituent.

Polymer Chemistry Chemical Recycling Polystyrene Degradation

Anti-Melanogenic Efficacy: Intracellular Melanin Suppression in B16 Melanoma Cells

Treatment of α-MSH-stimulated B16 melanoma cells with 5 ppm of 2,4,6-triphenyl-1-hexene for 72 hours completely abrogated the hormone-induced increase in intracellular melanin content, returning levels to those of the untreated control group [1]. At this concentration, no cytotoxicity was observed in parallel CCK-8 viability assays [2]. While the comparator is an untreated baseline rather than a direct chemical analog, this establishes a clear quantitative benchmark for anti-melanogenic activity at non-toxic doses.

Cosmetic Science Melanogenesis Marine Natural Products

Mechanistic Target Engagement: Tyrosinase Activity Suppression

2,4,6-Triphenyl-1-hexene suppresses cellular tyrosinase activity, the rate-limiting enzyme of melanogenesis, in α-MSH-stimulated B16 cells. Spectrophotometric measurement at 475 nm confirmed a statistically significant reduction in tyrosinase activity (p < 0.05 to p < 0.001) [1]. Mechanistically, this is accompanied by downregulation of tyrosinase, Tyrp-1, and Tyrp-2 protein and mRNA expression via inhibition of MITF [1].

Enzyme Inhibition Melanogenesis Cosmetic Pharmacology

Endocrine Modulation: Thyroxine (T4) Elevation via AhR-Dependent Mechanism

Oral administration of 2,4,6-triphenyl-1-hexene (ST-1) to wild-type mice at 64 μmol/kg for 4 days significantly increased plasma thyroxine (T4) levels, whereas the same dose produced no effect in Ahr-null mice [1]. This AhR-dependent increase contrasts sharply with the action of the prototypical AhR agonist TCDD, which decreases plasma T4 levels. Mechanistically, ST-1 paradoxically downregulates AhR target genes (CYP1A1/2, UGT1A1/A6) despite promoting AhR nuclear translocation [1].

Endocrine Disruption Thyroid Toxicology Aryl Hydrocarbon Receptor

Cationic Polymerization Behavior: Oligomerization vs. Dimer-Derived Polymers

Under cationic polymerization conditions (HCl/SnCl4 or CH3CH(C6H5)Cl/SnCl4 initiation), 2,4,6-triphenyl-1-hexene (ST) yields primarily linear olefinic dimers of the trimer (Mn ~400-600), whereas 2,4-diphenyl-1-butene (SD) produces linear olefinic dimers and trimers [1]. The glass transition temperature (Tg) of the ST-derived dimer product is -4°C, compared to +30°C for the SD-derived trimer product [1]. Both monomers achieve 100% conversion, but the product architectures differ fundamentally.

Cationic Polymerization Oligomer Chemistry Polystyrene Recycling

Analytical Reference Standard: Certified Purity for GC-MS Endocrine Disruptor Analysis

Commercially available analytical standards of 2,4,6-triphenyl-1-hexene are certified at ≥96.0% purity by capillary GC and are specifically designated as reference materials for GC-MS analysis of potential endocrine-disrupting substances . In contrast, generic styrene oligomer mixtures or unpurified thermal degradation products contain variable proportions of isomers (ST-1 through ST-5) and dimeric contaminants [1], precluding their use in validated quantitative analytical workflows.

Analytical Chemistry Endocrine Disruptor Screening GC-MS Standard

Procurement-Driven Application Scenarios for 2,4,6-Triphenyl-1-hexene Based on Quantitative Evidence


Chemical Recycling of Polystyrene: Copolymer Synthesis with Maleic Anhydride or N-Substituted Maleimides

2,4,6-Triphenyl-1-hexene serves as a styrene trimer monomer for radical copolymerization with maleic anhydride or N-substituted maleimides, producing alternating copolymers [poly(STT-co-MAn)] with Mn = 6,000-17,000 in 10-45% yield [1]. These STT-based copolymers exhibit glass transition temperatures (Tg) approximately 60°C lower than their dimer-derived counterparts (e.g., poly(STT-co-MMI) Tg = 173°C vs. poly(STD-co-MMI) Tg = 237°C), offering distinct thermal processing windows [1]. This application is directly supported by quantitative copolymerization data comparing trimer and dimer reactivity [1].

Cosmetic and Dermatological Research: Anti-Melanogenic Lead Compound Discovery

2,4,6-Triphenyl-1-hexene is a validated anti-melanogenic compound suitable for cosmetic research programs targeting hyperpigmentation disorders. At 5 ppm, it completely suppresses α-MSH-induced melanin synthesis in B16 melanoma cells without cytotoxicity and reduces melanin content in 3D human-pigmented epidermis (MelanoDerm) models [2][3]. Mechanistically, it inhibits tyrosinase activity and downregulates MITF-mediated expression of melanogenic enzymes [3]. This scenario is grounded in quantitative melanin suppression data and target engagement evidence [2][3].

Endocrine Disruption Toxicology: Non-Canonical AhR Modulator Studies

2,4,6-Triphenyl-1-hexene (ST-1) is a critical research tool for studying AhR-mediated thyroid hormone disruption with a mechanism distinct from classical agonists like TCDD. In vivo, oral administration at 64 μmol/kg elevates plasma T4 levels in wild-type mice via AhR-dependent downregulation of UGT1A enzymes, an effect absent in AhR-null animals [4]. This compound enables investigation of non-dioxin-like AhR modulators and their impact on thyroid homeostasis, as demonstrated by comparative dose-response data in wild-type versus knockout models [4].

Analytical Reference Standard: GC-MS Quantification of Styrene Trimer Migration from Food-Contact Materials

2,4,6-Triphenyl-1-hexene certified reference standards (≥96.0% purity by capillary GC) are essential for validated GC-MS quantification of styrene trimer migration from polystyrene food packaging into food simulants or actual food matrices . Isomer-specific resolution is required because ST-1 (2,4,6-triphenyl-1-hexene) co-migrates with other styrene trimers (ST-2 through ST-5) from polystyrene containers at levels up to 8.1 μg/cup [4]. Generic oligomer mixtures lack the isomer purity required for accurate analytical calibration .

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